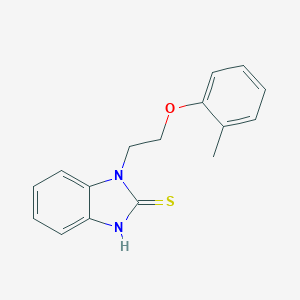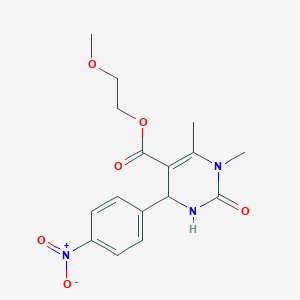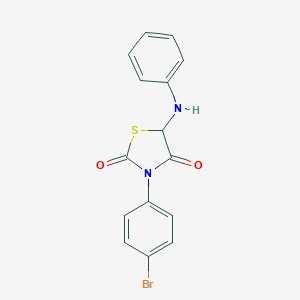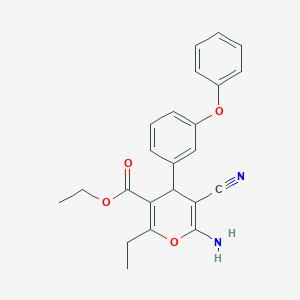
7,8-Dimethyl-4-phenyl-chroman-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis pathway for 7,8-Dimethyl-4-phenyl-chroman-2-one involves the condensation of 2-acetyl-1,1,2-trimethylcyclohexane with benzaldehyde, followed by cyclization of the resulting intermediate. The starting materials are 2-acetyl-1,1,2-trimethylcyclohexane and benzaldehyde. The aldol condensation product is then heated in the presence of an acid catalyst, such as sulfuric acid, to promote cyclization and form the final product, this compound.Molecular Structure Analysis
The molecular formula of this compound is C17H16O2 . It has a molecular weight of 252.30774 .Scientific Research Applications
7,8-Dimethyl-4-phenyl-chroman-2-one has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been used in the synthesis of a number of compounds, including the anticonvulsant gabapentin and the antimalarial drug artemisinin. It has also been used in the synthesis of novel compounds with potential anti-cancer, anti-inflammatory, and neuroprotective activity.
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-4-phenyl-chroman-2-one is not fully understood. However, it is known to interact with a number of enzymes, including cyclooxygenase-2, which is involved in the production of prostaglandins. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a number of animal models. It has been shown to have anti-inflammatory activity, as well as a protective effect against oxidative stress. It has also been shown to have an anti-diabetic effect, as well as a protective effect against the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The main advantage of 7,8-Dimethyl-4-phenyl-chroman-2-one for use in laboratory experiments is its low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, it can be toxic at high concentrations and should be handled with care.
Future Directions
The potential applications of 7,8-Dimethyl-4-phenyl-chroman-2-one are still being explored. Future research could focus on the development of novel compounds based on the structure of this compound, as well as the development of more efficient synthesis methods. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-cancer agent. Finally, further research could be done to explore the mechanism of action of this compound, as well as its biochemical and physiological effects.
Synthesis Methods
The synthesis of 7,8-Dimethyl-4-phenyl-chroman-2-one is a multi-step process, beginning with the reaction of 4-methyl-2-nitroaniline with 1,3-dibromopropane in the presence of sodium hydroxide. This reaction produces the intermediate product 4-methyl-2-nitro-1,3-dipropylbenzene. This intermediate is then reacted with Na2CO3 and sodium methoxide in methanol to produce the desired product, this compound.
properties
IUPAC Name |
7,8-dimethyl-4-phenyl-3,4-dihydrochromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-11-8-9-14-15(13-6-4-3-5-7-13)10-16(18)19-17(14)12(11)2/h3-9,15H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOQOKDTOOUSDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)O2)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-[4-formyl-2-({3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]tetrahydro-2H-pyran-2-yl}oxy)phenoxy]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B405597.png)
![1-(4-Iodophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B405599.png)
![Ethyl 5-[(3-chloroanilino)carbonyl]-4-methyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B405602.png)

![Isopropyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B405605.png)

![N-(2-bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B405609.png)




![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)acrylonitrile](/img/structure/B405617.png)
![4-(2,4-Dimethylphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B405618.png)
